N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Description
N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethoxypropyl group and a fluorophenylmethyl group
Properties
Molecular Formula |
C18H27FN2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H27FN2O2/c1-2-23-13-5-10-20-18(22)15-8-11-21(12-9-15)14-16-6-3-4-7-17(16)19/h3-4,6-7,15H,2,5,8-14H2,1H3,(H,20,22) |
InChI Key |
VBCBZYYJVPEQFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a fluorophenylmethyl group using reagents such as fluorobenzyl chloride.
Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be introduced through an alkylation reaction using ethoxypropyl bromide or a similar reagent.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often utilizing flow chemistry techniques for better control over reaction conditions and scalability .
Chemical Reactions Analysis
N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on biological systems, including its interactions with proteins and cellular pathways.
Industrial Applications: The compound may be utilized in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-[(3-fluorophenyl)methyl]piperidine-4-carboxamide: This compound lacks the ethoxypropyl group, which may result in different chemical properties and biological activities.
N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide: Similar to the previous compound but with a different fluorophenyl substitution pattern, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
